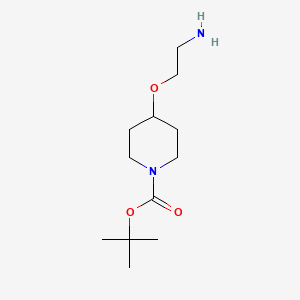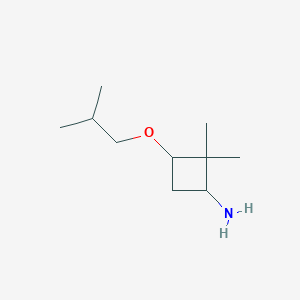
Dipotassium phenylene-1,4-bistrifluoroborate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Dipotassium phenylene-1,4-bistrifluoroborate involves a combination of crystallography, DFT calculations, topological and non-covalent interaction analysis . The structure of this aromatic bis(trifluoroborate) dipotassium salt is elucidated by these methods .Molecular Structure Analysis
The molecular structure of this compound is characterized by a 3D network undergoing spontaneous self-assembly . This is due to the massive participation of weak intra- and intermolecular interactions for which fluorine atoms play a leading role .Chemical Reactions Analysis
Organotrifluoroborate salts, including this compound, have been shown to be attractive and versatile boronic acid surrogates . They are used in many transition-metal-catalysed and also “metal-free” C–C bond-forming reactions .Physical And Chemical Properties Analysis
This compound is known for its exceptional stability towards oxygen and common reagents . It also has higher nucleophilicity and excellent functional group tolerance .Applications De Recherche Scientifique
Synthèse organique
Ce composé sert de réactif précieux en synthèse organique. Sa stabilité et sa nucléophilie plus élevée en font un excellent candidat pour diverses réactions organiques, y compris celles qui forment des liaisons C–C sans avoir besoin de métaux de transition .
Ingénierie cristalline
En ingénierie cristalline, le dipotassium phénylène-1,4-bistrifluoroborate contribue à la formation de réseaux 3D par auto-assemblage. Ceci est facilité par des interactions intra- et intermoléculaires faibles, où les atomes de fluor jouent un rôle important .
Synthèse asymétrique
Le composé est utilisé en synthèse asymétrique pour construire des structures organiques complexes. Il agit comme un surrogat d'acide boronique polyvalent, participant à des réactions d'addition stéréosélectives .
Conception de matériaux fonctionnels
Son rôle dans la conception systématique de matériaux fonctionnels avancés est lié à sa capacité à former des structures supramoléculaires. Ces structures sont cruciales pour développer de nouveaux matériaux aux propriétés spécifiques .
Chimie supramoléculaire
La capacité du dipotassium phénylène-1,4-bistrifluoroborate à s'auto-assembler spontanément en un réseau 3D en fait un sujet intéressant en chimie supramoléculaire. L'étude de ces réseaux peut conduire à des informations sur le développement de nouveaux systèmes supramoléculaires .
Mécanisme D'action
Target of Action
Dipotassium phenylene-1,4-bistrifluoroborate is a type of organotrifluoroborate salt . Organotrifluoroborate salts have been shown to be attractive and versatile boronic acid surrogates . They are often used as reagents in many transition-metal-catalysed and metal-free C–C bond-forming reactions . Therefore, the primary targets of this compound are the reactants in these chemical reactions.
Mode of Action
The compound interacts with its targets through chemical reactions. It is known for its exceptional stability towards oxygen and common reagents, higher nucleophilicity, and excellent functional group tolerance . These properties make it a valuable reagent in a variety of chemical scenarios, including palladium-catalysed cross-coupling reactions and stereoselective rhodium-catalysed 1,2- and 1,4-addition reactions .
Biochemical Pathways
The exact biochemical pathways affected by this compound are dependent on the specific reactions it is involved in. As a versatile boronic acid surrogate, it can participate in a wide range of reactions, leading to the construction of complex organic frameworks .
Result of Action
The result of this compound’s action is the formation of new chemical bonds and structures. It contributes to the formation of complex organic frameworks through its participation in various chemical reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and reactivity can be affected by the presence of oxygen and other common reagents . Additionally, the compound forms a 3D network undergoing spontaneous self-assembly thanks to the massive participation of weak intra- and intermolecular interactions .
Safety and Hazards
Orientations Futures
The study of non-covalent interactions, particularly the contribution of organic fluorine in the formation of different supramolecular motifs, is an expanding area of research . This has gained much interest in crystal engineering for the systematic design of advanced functional materials and in asymmetric synthesis .
Propriétés
IUPAC Name |
dipotassium;trifluoro-(4-trifluoroboranuidylphenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4B2F6.2K/c9-7(10,11)5-1-2-6(4-3-5)8(12,13)14;;/h1-4H;;/q-2;2*+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFWLYVYQKXSTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)[B-](F)(F)F)(F)(F)F.[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4B2F6K2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10712369 | |
| Record name | dipotassium;trifluoro-(4-trifluoroboranuidylphenyl)boranuide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10712369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1150655-08-5 | |
| Record name | dipotassium;trifluoro-(4-trifluoroboranuidylphenyl)boranuide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10712369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



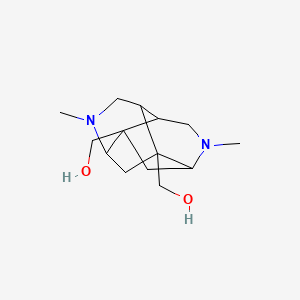
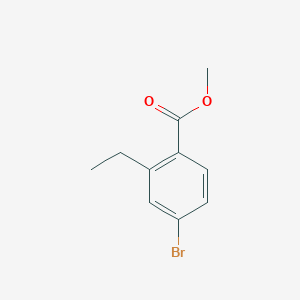
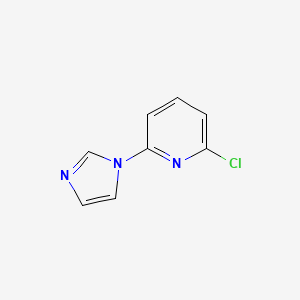
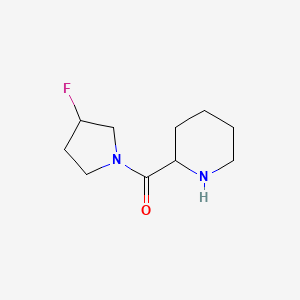
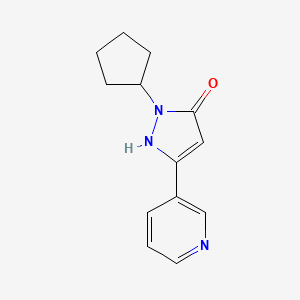
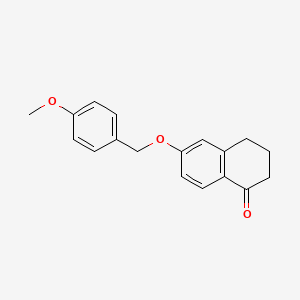


![[1-(3-Fluoro-4-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)ethyl](methyl)amine hydrochloride](/img/structure/B1463927.png)
![({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(ethyl)amine hydrochloride](/img/structure/B1463928.png)
